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Introduction

The accurate and efficient quantification of artificial and natural sweeteners in various matrices,
including food products and pharmaceutical formulations, is crucial for quality control,
regulatory compliance, and safety assessment. Capillary electrophoresis (CE) has emerged as
a powerful analytical technique for the separation and determination of sweeteners.[1][2][3][4]
Its advantages include high separation efficiency, short analysis times, low consumption of
reagents and samples, and versatility in handling a wide range of analytes.[1] This document
provides detailed application notes and protocols for the analysis of common sweeteners using
different modes of capillary electrophoresis.

Principles of Sweetener Separation by Capillary
Electrophoresis

Capillary electrophoresis separates charged molecules in a narrow-bore fused-silica capillary
under the influence of a high-voltage electric field. The separation is based on differences in
the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio.
For sweeteners that are neutral or have similar charge-to-size ratios, Micellar Electrokinetic
Chromatography (MEKC), a mode of CE, is often employed. In MEKC, a surfactant is added to
the background electrolyte at a concentration above its critical micelle concentration, forming
micelles that act as a pseudostationary phase. Neutral analytes can partition between the
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aqueous buffer and the hydrophobic core of the micelles, allowing for their separation based on
their hydrophobicity.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of various sweeteners
using Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography
(MEKC).

Table 1: Quantitative Data for Sweetener Analysis by Capillary Zone Electrophoresis (CZE)

. Limit of Limit of

Linear Range . L.
Sweetener (mglL) Detection Quantitation Reference

m

) (LOD) (mglL)  (LOQ) (mglL)

Sucralose 42 - 1000 28 42
Aspartame Not Specified 6.5 umol/L Not Specified
Cyclamate Not Specified 5.0 umol/L Not Specified
Saccharin Not Specified 4.0 umol/L Not Specified
Acesulfame-K Not Specified 3.8 umol/L Not Specified

Table 2: Quantitative Data for Sweetener Analysis by Micellar Electrokinetic Chromatography
(MEKC)

Limit of Detection

Sweetener Recovery Rate (%) Reference
(nalg)

Dulcin 10-25 ~90

Aspartame 10-25 ~90

Saccharin 10-25 ~90

Acesulfame-K 10-25 ~90
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Experimental Protocols

Protocol 1: Determination of Sucralose in Low-Calorie
Soft Drinks by CZE

This protocol is based on the method described by Stroka et al. for the determination of
Sucralose.

1. Instrumentation:

o Capillary Electrophoresis system with a UV detector.

» Uncoated fused-silica capillary.

2. Reagents and Solutions:

o Background Electrolyte (BGE): 3,5-dinitrobenzoic acid buffer at pH 12.1.
» Sucralose standard solutions.

e 0.1 M Sodium Hydroxide (for capillary conditioning).

o Deionized water.

3. Capillary Conditioning:

e Rinse the new capillary with 0.1 M NaOH for 10 minutes.
o Flush with deionized water for 5 minutes.

o Equilibrate with the BGE for 15 minutes.

e Between runs, rinse with BGE for 2 minutes.

4. Sample Preparation:

e Degas carbonated beverage samples by ultrasonication.

» No further sample clean-up is typically required for low-calorie soft drinks.
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5. Electrophoretic Conditions:

o Capillary: Uncoated fused-silica.

o BGE: 3,5-dinitrobenzoic acid buffer, pH 12.1.

« Injection: Hydrodynamic or electrokinetic injection of the sample.

o Applied Voltage: Optimize for best separation and analysis time (e.g., 20-30 kV).

o Detection: Indirect UV absorption.

o Temperature: Maintain at a constant temperature (e.g., 25 °C).

6. Data Analysis:

« |dentify the Sucralose peak based on its migration time compared to a standard.

Quantify the concentration using a calibration curve prepared from standard solutions.

Protocol 2: Simultaneous Determination of Sweeteners
and Preservatives in Preserved Fruits by MEKC

This protocol is adapted from the method for analyzing sweeteners and preservatives in
preserved fruits.

1. Instrumentation:

Capillary Electrophoresis system with a UV detector.

Uncoated fused-silica capillary (e.g., 57 cm total length).

2. Reagents and Solutions:

Background Electrolyte (BGE): 0.05 M sodium deoxycholate, 0.02 M borate-phosphate
buffer (pH 8.6), and 5% acetonitrile.
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Standard solutions of sweeteners (dulcin, aspartame, saccharin, acesulfame-K) and
preservatives.

Methanol.

Deionized water.

Solid-Phase Extraction (SPE) cartridges for sample clean-up.

. Capillary Conditioning:

Flush the capillary sequentially with 1.0 M NaOH, deionized water, and BGE.

Equilibrate with BGE before the first injection.

. Sample Preparation:

Homogenize the preserved fruit sample.

Perform ion-pair extraction using sonication.

Follow with Solid-Phase Extraction (SPE) for sample clean-up and concentration.

Elute the analytes and dissolve in the BGE.

. Electrophoretic Conditions:

Capillary: 57 cm uncoated fused-silica.

BGE: 0.05 M sodium deoxycholate, 0.02 M borate-phosphate buffer (pH 8.6), and 5%
acetonitrile.

Injection: Pressure or vacuum injection.

Applied Voltage: Optimize for best separation (e.g., 20 kV).

Detection: UV detection at 214 nm.

Temperature: Maintain at a constant temperature.
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6. Data Analysis:

« ldentify and quantify the sweeteners and preservatives based on their migration times and
peak areas relative to standards.

Visualizations
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Caption: Experimental workflow for sweetener analysis by capillary electrophoresis.
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Separation Principle

Neutral analytes separate based on their partitioning
between the aqueous buffer (mobile phase) and the
hydrophobic core of the micelles. Hydrophobic analytes
(like B) interact more with the micelles and migrate slower
than hydrophilic analytes (like A).
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Caption: Principle of Micellar Electrokinetic Chromatography (MEKC).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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